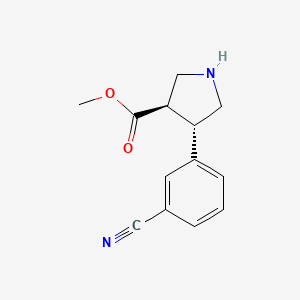

trans-Methyl-4-(3-cyanophenyl)pyrrolidine-3-carboxylate

Description

trans-Methyl-4-(3-cyanophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 3-cyanophenyl substituent at the 4-position and a methyl ester at the 3-position. This compound is of interest in pharmaceutical research due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. The trans-configuration ensures stereochemical specificity, which is critical for binding affinity and selectivity . The 3-cyanophenyl group contributes electron-withdrawing properties, influencing both reactivity and pharmacological activity.

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

methyl (3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)12-8-15-7-11(12)10-4-2-3-9(5-10)6-14/h2-5,11-12,15H,7-8H2,1H3/t11-,12+/m1/s1 |

InChI Key |

VELKECVRDSESDS-NEPJUHHUSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC(=C2)C#N |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3-cyanobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: : On an industrial scale, the production of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the cyanophenyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: : In chemistry, trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: : In biological research, this compound is often used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding affinities and mechanisms of action of various biological macromolecules.

Medicine: : In medicinal chemistry, trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The cyanophenyl group plays a crucial role in binding to the active sites of enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s overall binding affinity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Positional Isomers: 3-Cyanophenyl vs. 4-Cyanophenyl Analogs

The position of the cyano group on the phenyl ring significantly impacts biological activity. For example:

- trans-Methyl-4-(4-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride () shares the same core structure but with a para-cyano substituent. In HIV-1 inhibition studies, para-substituted analogs (e.g., compound 79) exhibited balanced dual RNase H/IN inhibition (IC50: 1.77 µM and 1.18 µM, respectively). However, meta-substituted analogs like compound 82 (3-cyanophenyl) showed enhanced selectivity for RNase H over IN, suggesting improved target specificity .

- Key Difference: Meta-substitution (3-cyanophenyl) reduces dual inhibitory activity compared to para-substitution but enhances selectivity in certain contexts .

Table 1: Positional Isomer Comparison

| Compound | Substituent Position | Key Activity/Property | Reference |

|---|---|---|---|

| 3-Cyanophenyl analog | Meta (3-position) | Higher RNase H selectivity | |

| 4-Cyanophenyl analog | Para (4-position) | Balanced RNase H/IN inhibition |

Halogen-Substituted Analogs

Replacing the cyano group with halogens alters electronic and steric properties:

- trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride () and trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate () feature bromo and chloro substituents, respectively.

- trans-Methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate () introduces fluorine, which increases electronegativity and metabolic stability. Fluorinated analogs are often prioritized in drug design for enhanced bioavailability .

Table 2: Halogen vs. Cyano Substituent Effects

| Compound | Substituent | Electronic Effect | Likely Impact |

|---|---|---|---|

| 3-Cyanophenyl analog | –CN | Strong electron-withdrawing | Increased polarity, target binding |

| Bromo/Chloro analogs | –Br/–Cl | Moderate electron-withdrawing | Reduced solubility, altered reactivity |

| Fluoro analog | –F | High electronegativity | Improved metabolic stability |

Bulky Substituents: Methoxymethyl and Benzyl Groups

- (±)-trans-4-(3-MethoxyMethyl-phenyl)-pyrrolidine-3-carboxylic acid () incorporates a methoxymethyl group, which is bulkier and electron-donating. This may hinder membrane permeability compared to the compact cyano group.

Biological Activity

Trans-Methyl-4-(3-cyanophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, may exhibit a range of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrrolidine ring substituted with a cyanophenyl group and a methyl ester. This unique arrangement is hypothesized to enhance its interaction with biological targets.

Molecular Formula

- Molecular Formula : CHNO

The biological activity of this compound is thought to stem from its ability to interact with specific receptors or enzymes. The presence of the cyanophenyl group may facilitate π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | <125 µg/mL |

| Related Pyrrolidine Derivative | B. subtilis | 75 µg/mL |

| Related Pyrrolidine Derivative | Pseudomonas aeruginosa | 150 µg/mL |

Anticancer Activity

This compound has shown potential as an anticancer agent in preliminary studies. Its ability to inhibit specific cancer cell lines suggests it may interfere with cellular signaling pathways involved in tumor growth.

In vitro studies have demonstrated that compounds structurally related to this compound can enhance the efficacy of established chemotherapeutics by modulating drug resistance mechanisms. For example, one study reported that certain pyrrolidine derivatives augmented the cytotoxic effects of sorafenib in hepatocellular carcinoma cells by reducing multidrug resistance transporter expression .

Case Studies

- Study on Anticancer Mechanism :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.